1-Boc-3-cyclopropylpyrazol-4-ylboronic acid
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Overview
Description
1-Boc-3-cyclopropylpyrazol-4-ylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a tert-butoxycarbonyl group and a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-cyclopropylpyrazol-4-ylboronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of a cyclopropyl-substituted hydrazine with an appropriate diketone to form the pyrazole ring. The tert-butoxycarbonyl group is then introduced using tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Finally, the boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of microreactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-cyclopropylpyrazol-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
Major products formed from reactions involving this compound include various substituted pyrazoles, boronic esters, and cross-coupled products with aryl or vinyl halides .
Scientific Research Applications
1-Boc-3-cyclopropylpyrazol-4-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclopropylpyrazol-4-ylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Boc-3-cyclopropylpyrazol-4-ylboronic acid include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the cyclopropyl group and the tert-butoxycarbonyl protecting group provides steric and electronic effects that can influence the outcome of reactions, making it a valuable tool in synthetic organic chemistry .
Properties
IUPAC Name |
[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8(12(16)17)9(13-14)7-4-5-7/h6-7,16-17H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAFKZWQHMFLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C2CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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